DACN(Ms) (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DACN(Ms) (hydrochloride) involves a one-pot double Nicholas reaction. This method is efficient and results in a small and hydrophilic click reaction device . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for DACN(Ms) (hydrochloride) are not widely documented. the synthesis process can be scaled up using standard chemical engineering techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: DACN(Ms) (hydrochloride) primarily undergoes cycloaddition reactions due to the presence of the cyclononyne alkyne group. These reactions are highly efficient and are often used in click chemistry applications .
Common Reagents and Conditions: Common reagents used in reactions with DACN(Ms) (hydrochloride) include azides, which react with the alkyne group in a copper-free Huisgen cycloaddition reaction . The reaction conditions typically involve mild temperatures and aqueous environments to maintain the stability of the compound.
Major Products Formed: The major products formed from reactions involving DACN(Ms) (hydrochloride) are typically triazoles, which are formed through the cycloaddition reaction with azides .
Scientific Research Applications
DACN(Ms) (hydrochloride) has a wide range of scientific research applications. It is used in the synthesis of artificial hybrid biomolecules, where it acts as a molecular connector . This compound is also utilized in biological chemistry and material chemistry for the ligation of molecules through copper-free Huisgen reactions . Additionally, DACN(Ms) (hydrochloride) is used in the development of antibody-drug conjugates and other pharmaceutical applications .
Mechanism of Action
The mechanism of action of DACN(Ms) (hydrochloride) involves its high reactivity towards cycloaddition reactions. The cyclononyne alkyne group within the compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are highly efficient and selective . This reactivity is due to the unique bent structure of the alkyne moiety, which enhances its reactivity towards azides .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to DACN(Ms) (hydrochloride) include DACN(Tos) hydrochloride and other substituted 4,8-diazacyclononynes . These compounds also contain cycloalkyne groups and exhibit high reactivity towards cycloaddition reactions.
Uniqueness: DACN(Ms) (hydrochloride) is unique due to its high water solubility and hydrophilic nature, which makes it more suitable for biological applications compared to other similar compounds . Additionally, its high thermal and chemical stability further enhances its utility in various scientific research applications .
Properties
IUPAC Name |
1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNMJAXTZEOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCNCC#CC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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